(Z)-N'-((4-methylbenzoyl)oxy)picolinimidamide
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Overview
Description
(Z)-N’-((4-methylbenzoyl)oxy)picolinimidamide is a chemical compound that belongs to the class of picolinimidamides This compound is characterized by the presence of a 4-methylbenzoyl group attached to the picolinimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-((4-methylbenzoyl)oxy)picolinimidamide typically involves the reaction of picolinimidamide with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’-((4-methylbenzoyl)oxy)picolinimidamide can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and ensuring efficient mixing of reactants. The use of continuous flow reactors can also enhance the production efficiency by allowing for continuous addition of reactants and removal of products.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-((4-methylbenzoyl)oxy)picolinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the 4-methylbenzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinimidamide core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the 4-methylbenzoyl group.
Scientific Research Applications
(Z)-N’-((4-methylbenzoyl)oxy)picolinimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N’-((4-methylbenzoyl)oxy)picolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N’-((4-methylbenzoyl)oxy)benzimidamide
- (Z)-N’-((4-methylbenzoyl)oxy)nicotinamide
- (Z)-N’-((4-methylbenzoyl)oxy)isonicotinamide
Uniqueness
(Z)-N’-((4-methylbenzoyl)oxy)picolinimidamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-5-7-11(8-6-10)14(18)19-17-13(15)12-4-2-3-9-16-12/h2-9H,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPVELWXKYOMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49728465 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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